(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Overview
Description
(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one, also known as CPFBO, is an organic compound used in various scientific research applications. It is a heterocyclic compound containing a benzofuran, furan, and phenyl ring system. CPFBO is a colorless solid that is soluble in organic solvents and is stable under most conditions.
Scientific Research Applications
Crystal Structure and Chemical Synthesis
Research on compounds structurally similar to (3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one often focuses on their crystal structure and chemical synthesis. For instance, studies have explored the crystal structure of related compounds, emphasizing the stability provided by aromatic π–π interactions and various hydrogen bonds (Choi, Seo, Son, & Lee, 2009), (Choi, Seo, Son, & Lee, 2008). Such studies are crucial for understanding the molecular properties that could influence potential applications in various fields including materials science and pharmacology.
Pharmaceutical Research
In the realm of pharmaceutical research, compounds akin to (3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one have been synthesized and evaluated for their potential medicinal properties. For example, a study focused on synthesizing and evaluating the antinociceptive (pain-relieving) and anti-inflammatory properties of thiazolopyrimidine derivatives, a class of compounds related to benzofuran derivatives (Selvam, Karthik, Palanirajan, & Ali, 2012). This demonstrates the potential application of these compounds in developing new pharmaceuticals.
Spectroscopic Analysis
Studies have also been conducted on the spectroscopic analysis of similar compounds, which is crucial for understanding their electronic properties. For example, research on coumarin derivatives related to benzofuran compounds revealed insights into their dipole moments and the effects of solvents on their spectral properties (Evale, Hanagodimath, Khan, & Kulkarni, 2009). This kind of analysis is important for applications in material sciences, particularly in the development of optical materials and sensors.
Antimicrobial Research
There's also research on benzofuran derivatives for their antimicrobial properties. A study on pyrazoline derivatives of benzofuran assessed their efficacy as anti-bacterial and anti-fungal agents (Patil, Asrondkar, & Pande, 2013). This highlights the potential of such compounds in developing new antimicrobial drugs.
Future Directions
: Vallone, A., D’Alessandro, S., Brogi, S., et al. (2018). Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1- [5- (4-bromo-2-chlorophenyl)furan-2-yl]-N- [ (piperidin-4-yl)methyl]methanamine (MMV019918) and analogues. European Journal of Medicinal Chemistry, 150, 698-718. DOI: 10.1016/j.ejmech.2018.03.024
: Molport: N’-[(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
: [Tropiq: Antimalarial agents against both sexual and asexual parasites stages](https://tropiq.nl/antimalarial-agents-against-both-sexual-and-asexual-parasites-stages-structure-activity-relationships-and-biological-studies-of-the-malaria-box-compound-1-5-4-bromo-2-chloroph
properties
IUPAC Name |
(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO3/c20-16-8-4-3-7-15(16)17-10-9-12(22-17)11-18-13-5-1-2-6-14(13)19(21)23-18/h1-11H/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLOZZZIZMLBBM-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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